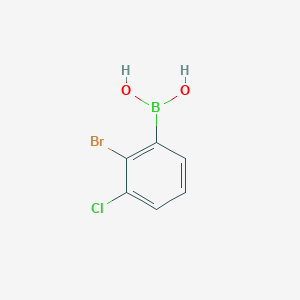

(2-Bromo-3-chlorophenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Bromo-3-chlorophenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring substituted with bromine and chlorine atoms. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3-chlorophenyl)boronic acid typically involves the borylation of 2-bromo-3-chlorophenyl halides. One common method is the reaction of 2-bromo-3-chlorophenyl halides with a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-3-chlorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products . It can also participate in other reactions like Chan-Lam coupling and oxidation reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), and an organic solvent (e.g., THF).

Chan-Lam Coupling: Copper catalyst, base (e.g., triethylamine), and an organic solvent (e.g., dichloromethane).

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or sodium periodate.

Major Products: The major products formed from these reactions are biaryl compounds, substituted alkenes, and various functionalized aromatic compounds .

Scientific Research Applications

(2-Bromo-3-chlorophenyl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-3-chlorophenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center. This process ultimately leads to the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

- 2-Chlorophenylboronic acid

- 2-Bromophenylboronic acid

- 3-Chlorophenylboronic acid

Comparison: (2-Bromo-3-chlorophenyl)boronic acid is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This dual substitution enhances its reactivity and selectivity in cross-coupling reactions compared to its mono-substituted counterparts. The combination of bromine and chlorine allows for more versatile synthetic applications and the formation of a wider range of products .

Biological Activity

(2-Bromo-3-chlorophenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their versatility in various chemical reactions and their applications in drug design, particularly for targeting specific biological pathways. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's structure can be represented as follows:

- Chemical Formula : C6H5BBrClO2

- Molecular Weight : 220.33 g/mol

- CAS Number : 44558165

Mechanisms of Biological Activity

Boronic acids, including this compound, exhibit biological activities through several mechanisms:

- Enzyme Inhibition : Boronic acids can act as reversible inhibitors of serine proteases and other enzymes. The boron atom forms a covalent bond with the active site of the enzyme, thereby inhibiting its function.

- Anticancer Activity : Studies have shown that certain boronic acids can induce apoptosis in cancer cells by affecting cell cycle regulation and promoting oxidative stress.

- Antibacterial and Antiviral Properties : Some derivatives have demonstrated effectiveness against bacterial and viral infections by disrupting cellular processes.

1. Interaction with Insulin

A study explored the interaction of various boronic acids with insulin using computational docking methods. Although this compound was not specifically highlighted, related compounds showed promising binding affinities to insulin, suggesting potential applications in diabetes management by stabilizing insulin structure and function .

2. Anticancer Activity

Research indicates that boronic acids can enhance the effectiveness of existing anticancer drugs. For instance, a derivative exhibited significant cytotoxicity against breast cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest . The introduction of the bromine and chlorine substituents in this compound may enhance its lipophilicity and cellular uptake, leading to improved therapeutic outcomes.

3. Antibacterial Effects

Boronic acids have been investigated for their antibacterial properties. A study reported that certain derivatives showed activity against resistant strains of bacteria, likely due to their ability to interfere with bacterial cell wall synthesis . While specific data on this compound is limited, its structural analogs suggest a potential for similar activity.

Data Table: Biological Activities of Boronic Acids

Properties

Molecular Formula |

C6H5BBrClO2 |

|---|---|

Molecular Weight |

235.27 g/mol |

IUPAC Name |

(2-bromo-3-chlorophenyl)boronic acid |

InChI |

InChI=1S/C6H5BBrClO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,10-11H |

InChI Key |

BWSYBOSDUYASEG-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C(=CC=C1)Cl)Br)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.